molecular formula C10H8ClF2N3 B1474716 4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole CAS No. 1592560-73-0

4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole

Cat. No. B1474716
CAS RN: 1592560-73-0
M. Wt: 243.64 g/mol
InChI Key: DIVRMYTWDSMSSU-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a (3,5-difluorobenzyl) group and at the 4-position with a chloromethyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 1,2,3-triazole with a (3,5-difluorobenzyl) group and a chloromethyl group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the (3,5-difluorobenzyl) and chloromethyl substituents. The presence of these groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the (3,5-difluorobenzyl) and chloromethyl substituents. The chloromethyl group, for example, might be susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms might increase its stability and affect its reactivity. The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

  • Triazole derivatives, including those similar to 4-(chloromethyl)-1-(3,5-difluorobenzyl)-1H-1,2,3-triazole, have been synthesized and characterized for various properties. One study focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, revealing insights into their intermolecular interactions and energetics (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Structural Analysis

  • The synthesis of similar triazole derivatives, including their crystal and powder X-ray diffraction characterization, has been explored. These studies provide an understanding of the structural properties and intermolecular interactions of such compounds (Ahmed et al., 2020).

Chemical Reactivity

  • Research has been conducted on the reactivity of triazole derivatives, including bromine → lithium exchange reactions, providing insights into the chemical behavior and potential applications of these compounds in various reactions (Iddon & Nicholas, 1996).

Application in Energetic Materials

  • The use of triazolyl-functionalized compounds, similar to the one , has been investigated in the synthesis of energetic salts. Such research highlights the potential application of these compounds in the field of materials science (Wang, Gao, Ye, & Shreeve, 2007).

Intermediate for Pesticides

  • 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, closely related to the compound , has been identified as an important intermediate for preparing pesticides. This demonstrates its relevance in agricultural chemistry (Ying, 2004).

Biological Activity

  • The biological activities of various triazole derivatives have been examined, including their antibacterial, antifungal, and anti-inflammatory properties. This research underscores the potential biomedical applications of these compounds (El-Reedy & Soliman, 2020).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity and toxicity. If it’s a reagent in a chemical reaction, research could focus on optimizing the reaction conditions .

properties

IUPAC Name

4-(chloromethyl)-1-[(3,5-difluorophenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF2N3/c11-4-10-6-16(15-14-10)5-7-1-8(12)3-9(13)2-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVRMYTWDSMSSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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